![molecular formula C17H17Cl2N3O4S B2439445 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide CAS No. 1091477-67-6](/img/structure/B2439445.png)
4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide
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Description
Scientific Research Applications
Anticancer Activity
Some novel sulfonamide derivatives have been synthesized and investigated for their cytotoxic activities against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). These studies aim to discover compounds with improved efficacy in cancer treatment. One study reported the synthesis of sulfonamide derivatives with various moieties, including benzothiazole and pyrazole, and found compound 17 to be highly potent against breast cancer cell lines, showcasing the potential of sulfonamide compounds in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Activity
Research has also been conducted on the design, synthesis, and evaluation of new compounds for antimicrobial activity. One study described the creation of bisimidyl sulfonamido ketone compounds comprising drug components that exhibited high biological activity against bacterial and fungal strains. These findings highlight the versatility of sulfonamide compounds in developing new antimicrobials (Fadel & Al-Azzawi, 2021).
Pharmacological Research
In pharmacological research, compounds related to 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide have been synthesized for various therapeutic applications. For example, studies have explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, aiming to identify new selective class III agents for the treatment of arrhythmias. These compounds demonstrated potential as alternatives to existing medications, indicating the broad therapeutic applicability of sulfonamide derivatives (Morgan et al., 1990).
Molecular Docking and Theoretical Studies
Theoretical investigations and molecular docking studies of antimalarial sulfonamides as potential COVID-19 drugs have also been conducted. These studies provide insights into the interaction mechanisms of sulfonamide compounds with biological targets, further emphasizing their potential in drug discovery for various diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
4-acetamido-N-[2-[(2,3-dichlorophenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-11(23)22-13-7-5-12(6-8-13)17(24)20-9-10-21-27(25,26)15-4-2-3-14(18)16(15)19/h2-8,21H,9-10H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKSWGODXQBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide |
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